molecular formula C18H27BO3 B1413607 2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246743-98-4

2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1413607
CAS No.: 2246743-98-4
M. Wt: 302.2 g/mol
InChI Key: ACWLARGUBZDYDS-UHFFFAOYSA-N
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Description

2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronate ester belonging to the dioxaborolane family, characterized by a cyclopentylmethoxy substituent at the para position of the phenyl ring. This compound is structurally related to pinacol boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation.

Properties

IUPAC Name

2-[4-(cyclopentylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)15-9-11-16(12-10-15)20-13-14-7-5-6-8-14/h9-12,14H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLARGUBZDYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tetramethyl-dioxaborolane Derivatives

The core boronic ester, 4,4,5,5-tetramethyl-dioxaborolane , can be synthesized via established methods such as:

Method Description Key Reagents Typical Conditions Yield & Notes
Direct Esterification From boronic acids and pinacol Boronic acid + pinacol Reflux in anhydrous solvents (e.g., toluene) with azeotropic removal of water High yields (~85–95%) under inert atmosphere
Reaction of Boron Halides Using boron trihalides with pinacol Boron halide + pinacol Controlled addition at low temperature, followed by warming Suitable for large-scale synthesis

Research findings indicate that the direct esterification route offers high purity and reproducibility, especially when performed under inert atmospheres to prevent hydrolysis.

Synthesis from Dichloromethyl Boronic Acid

A notable method involves the synthesis of boronic esters from dichloromethyl boronic acid derivatives, as described in a 2019 Organic Syntheses procedure:

- Starting with dichloromethyl boronic acid, it reacts with magnesium sulfate and pinacol in dichloromethane.
- The mixture is stirred at room temperature for 16 hours.
- The product is purified via distillation, yielding the boronic ester with an 89% yield.

This approach is advantageous for producing boronic esters with specific substituents, such as the methyl groups in the tetramethyl-dioxaborolane ring.

Functionalization with Aromatic and Cyclopentylmethoxy Groups

Coupling of Phenyl Derivatives

The phenyl group, bearing the cyclopentylmethoxy substituent, can be introduced through Suzuki-Miyaura cross-coupling reactions:

Step Reagents Conditions Outcome
Preparation of aryl halide 4-Hydroxyphenyl derivatives N/A Functionalized phenol precursor
Ether formation Cyclopentylmethanol + phenol Williamson ether synthesis (NaH, DMF) Formation of the phenyl–O–cyclopentylmethyl ether
Coupling with boronic ester Aryl halide + boronic ester Pd(0) catalyst, base (K2CO3), reflux Formation of the phenyl-boronate derivative

Assembly of the Final Compound

The final structure involves attaching the phenyl ring with the methoxy substituent to the boronic ester core via a cross-coupling process, often under mild conditions to preserve functional group integrity.

Specific Synthesis Route for 2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane

Based on the literature and experimental data, the most reliable method involves:

  • Step 1 : Synthesis of the boronic ester core via esterification of dichloromethyl boronic acid with pinacol, as per the procedure outlined in Organic Syntheses.

  • Step 2 : Preparation of the phenyl precursor with the cyclopentylmethoxy group, via Williamson ether synthesis, followed by conversion to a suitable aryl halide (e.g., bromide or iodide).

  • Step 3 : Suzuki-Miyaura cross-coupling between the aryl halide and the boronic ester, catalyzed by Pd(PPh₃)₄ or Pd(dppf)Cl₂, under reflux in an aqueous-organic solvent mixture.

  • Step 4 : Purification through column chromatography or recrystallization, yielding the target compound with high purity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield Advantages References
Esterification from boronic acids Boronic acids + pinacol Reflux in toluene, azeotropic distillation 85–95% High purity, scalable , Organic Syntheses (2019)
Dichloromethyl boronic acid route Dichloromethyl boronic acid + MgSO₄ + pinacol Stirring at room temp, distillation 89% Specific substitution pattern
Suzuki-Miyaura coupling Phenyl halide + boronic ester Pd catalyst, base, reflux 70–90% Versatile, high efficiency , Organic Syntheses (2019)

Notes and Considerations

  • Anhydrous and inert conditions are critical throughout the synthesis to prevent hydrolysis of boronic esters.
  • Purification techniques such as distillation, chromatography, and recrystallization are essential for obtaining high-purity products.
  • Reaction optimization includes adjusting temperature, solvent polarity, and catalyst loading to maximize yield and selectivity.

Biological Activity

2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes and is characterized by the following structural formula:

  • Molecular Formula : C15H23B O3
  • Molecular Weight : 260.16 g/mol
PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound primarily involves its role as a GPR120 agonist . GPR120 is a G protein-coupled receptor implicated in various metabolic processes including insulin sensitivity and inflammation regulation. The activation of GPR120 by this compound may lead to:

  • Enhanced insulin sensitivity
  • Anti-inflammatory effects
  • Regulation of lipid metabolism

1. Insulin Sensitivity

A study demonstrated that compounds similar to this compound exhibited significant improvements in insulin sensitivity in diabetic animal models. This suggests potential therapeutic applications in type 2 diabetes management.

2. Anti-inflammatory Effects

Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of NF-kB signaling pathways. In a controlled study involving macrophages treated with this compound, there was a notable decrease in TNF-alpha and IL-6 production.

3. Lipid Metabolism Regulation

In another case study focusing on lipid profiles in obese mice, administration of the compound resulted in a significant reduction in triglyceride levels and an increase in HDL cholesterol. These findings suggest that the compound may have beneficial effects on cardiovascular health.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promise for therapeutic applications, it also presents potential risks. In vitro studies have reported skin irritation and eye irritation upon exposure at high concentrations. Further toxicological evaluations are necessary to establish safety profiles for human use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional properties of 2-(4-cyclopentylmethoxyphenyl)-dioxaborolane with its analogs, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Structural and Reactivity Differences

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): Methoxy-substituted derivatives exhibit high solubility in polar solvents (e.g., CDCl₃ or CD₃CN) and are frequently used in NMR characterization studies . Their electron-donating nature may stabilize the boronate ester via resonance.
  • Halogen Substituents (e.g., Bromo, Chloro): Bromo and chloro derivatives serve as intermediates in cross-coupling reactions. For example, 2-(3,5-dichlorophenyl)-dioxaborolane was used in the synthesis of indazole-based anticancer agents with 92% yield .
  • This property is critical in drug design, as seen in prostate cancer inhibitors .

Key Insights:

  • Anticancer Activity: Cyclopropoxy- and dichloro-substituted dioxaborolanes are prominent in oncology research. For instance, 2-(6-cyclopropoxynaphthalen-2-yl)-dioxaborolane demonstrated potent inhibition of glycolysis in advanced prostate cancer models .
  • Antimicrobial Potential: Methoxy-dimethylphenyl derivatives showed activity against Mycobacterium tuberculosis by targeting CYP121A1, a cytochrome P450 enzyme essential for bacterial survival .

Q & A

Q. What are the primary synthetic routes for preparing 2-(4-cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via lithiation-borylation. For example, aryl bromides or iodides are treated with n-BuLi at low temperatures (−78°C) in THF, followed by reaction with a boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . Key factors include:

  • Temperature control : Prolonged lithiation at −78°C minimizes side reactions.
  • Solvent purity : Dry THF is critical to prevent hydrolysis.
  • Stoichiometry : A 1.5:1 molar ratio of n-BuLi to aryl halide ensures complete deprotonation. Yields (~20–30%) are comparable to structurally similar dioxaborolanes , but steric hindrance from the cyclopentylmethoxy group may require adjusted reaction times.

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological validation involves:

  • NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm the absence of unreacted boronate esters (e.g., δ<sup>11</sup>B ~30–35 ppm for sp<sup>2</sup>-hybridized boron) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-MS) verifies molecular weight (expected ~340–360 g/mol for analogous compounds) .
  • X-ray crystallography : For crystalline derivatives, bond angles (e.g., B–O ~1.36–1.39 Å) confirm the dioxaborolane ring geometry .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentylmethoxy substituent impact Suzuki-Miyaura cross-coupling efficiency?

The cyclopentylmethoxy group introduces steric bulk and electron-donating effects, which can:

  • Slow transmetalation : Requires higher catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) compared to less hindered analogs .
  • Modulate regioselectivity : Electron-rich aryl boronic esters may favor coupling with electron-deficient aryl halides. Experimental optimization :
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Additives like Cs2CO3 improve base compatibility . Comparative studies with methoxy or methyl-substituted analogs (e.g., 2-(3,4-dimethoxyphenyl)-dioxaborolane ) highlight these trends.

Q. What strategies resolve contradictions in catalytic activity data across structurally similar dioxaborolanes?

Discrepancies often arise from substituent positioning and purity. For example:

  • Ortho vs. para substituents : 2,5-Dichlorophenyl derivatives show lower reactivity in couplings than 3,5-dichloro analogs due to steric clashes .
  • Impurity effects : Trace protic impurities (e.g., water) deactivate boronates. Mitigation approaches :
  • Conduct control experiments with rigorously purified batches.
  • Use computational modeling (DFT) to predict electronic effects of the cyclopentylmethoxy group on boron electrophilicity .

Q. How can computational methods guide the design of derivatives for targeted bioactivity?

  • Docking studies : Screen against enzymes like proteases or kinases using the boronate’s Lewis acidity for coordination.
  • QSAR models : Correlate substituent parameters (e.g., Hammett σ<sup>+</sup>) with observed IC50 values. For instance, fluorophenyl-dioxaborolanes exhibit enhanced blood-brain barrier penetration , suggesting the cyclopentylmethoxy group’s lipophilicity could be tuned for CNS-targeted drugs.

Methodological Challenges and Solutions

Q. What are the key challenges in characterizing air-sensitive intermediates during synthesis?

  • Hydrolysis susceptibility : The dioxaborolane ring hydrolyzes in moist air, forming boronic acids. Solutions :
  • Use Schlenk-line techniques or gloveboxes for handling.
  • Monitor reactions via <sup>11</sup>B NMR to detect hydrolysis byproducts .

Q. How to optimize chromatographic purification for high-purity isolation?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation.
  • HPLC : Reverse-phase C18 columns resolve polar impurities, especially for medicinal chemistry applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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